Chemical properties of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
Chemical properties of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Chemical Properties of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
Introduction: A Strategic Building Block in Modern Chemistry
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride stands as a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive sulfonyl chloride handle, the directing and hydrogen-bonding capabilities of a hydroxyl group, and the metabolic stability and unique electronic properties conferred by two fluorine atoms—positions it as a valuable intermediate for creating complex molecular architectures. The sulfonyl chloride moiety is a cornerstone for synthesizing sulfonamides, a class of compounds with a storied history and continued importance in pharmaceuticals.
This guide provides a comprehensive technical overview of the chemical properties, reactivity, and handling of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride. As specific experimental data for this precise isomer is not widely published, this document synthesizes information from established chemical principles and comparative data from closely related structural analogs. The aim is to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this reagent effectively and safely in their work.
Chemical Identity and Structural Characteristics
The foundational step in understanding any chemical reagent is to establish its precise identity. The structure combines a benzene ring with three key functional groups that dictate its overall properties.
-
IUPAC Name: 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
-
Molecular Formula: C₆H₃ClF₂O₃S
-
Molecular Weight: 228.60 g/mol
-
CAS Number: Not assigned or publicly available at the time of this publication. A closely related isomer, 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, is registered under CAS Number 165661-51-8.
-
Canonical SMILES: C1=C(C(=C(C=C1F)F)S(=O)(=O)Cl)O
The spatial arrangement of the substituents is critical. The hydroxyl group at the C2 position, ortho to the sulfonyl chloride, can engage in intramolecular hydrogen bonding with one of the sulfonyl oxygens. This interaction can influence the conformation of the sulfonyl chloride group and modulate its reactivity. The electron-withdrawing effects of the fluorine atoms at the C3 and C4 positions significantly impact the electron density of the aromatic ring and the electrophilicity of the sulfur atom.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is scarce. However, we can reliably predict its properties by examining its structural analogs. The data presented below is a synthesis of known values for similar compounds and expert analysis of the structural contributions of each functional group.
| Property | Predicted Value / State for Target Compound | Comparative Data for Analogs |
| Physical State | Colorless to light yellow solid | Benzenesulfonyl chloride is a liquid/low-melting solid (m.p. 15°C)[1]. The additional functional groups and potential for hydrogen bonding suggest a higher melting point for the target compound. |
| Boiling Point (°C) | > 212 °C (likely with decomposition) | 3,4-Difluorobenzenesulfonyl chloride: 212 °C[2] |
| Density (g/mL) | ~1.6 - 1.7 at 25 °C | 3,4-Difluorobenzenesulfonyl chloride: 1.586[2] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Reacts with water and protic solvents (alcohols). | Aryl sulfonyl chlorides are generally soluble in common organic solvents and insoluble in water, with which they react[1]. |
| Moisture Sensitivity | Highly sensitive; hydrolyzes in the presence of water. | A common characteristic of all sulfonyl chlorides[1][3]. |
The presence of the hydroxyl group is expected to increase the melting point compared to its non-hydroxylated counterpart (3,4-Difluorobenzenesulfonyl chloride) due to the potential for intermolecular hydrogen bonding in the solid state.
Core Reactivity and Mechanistic Insights
The chemical behavior of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The reactivity is further modulated by the aromatic substituents:
-
Fluorine Atoms (C3, C4): As strong electron-withdrawing groups, the two fluorine atoms decrease the electron density of the benzene ring and, by induction, further increase the electrophilicity of the sulfonyl sulfur. This enhances its reactivity towards nucleophiles.
-
Hydroxyl Group (C2): The ortho-hydroxyl group has competing effects. It is an electron-donating group by resonance, which could slightly temper the electrophilicity of the sulfur. However, its most significant influence may be steric hindrance and its ability to act as an internal proton source or engage in hydrogen bonding, potentially influencing reaction pathways. It also presents a site for competing reactions (e.g., O-sulfonylation) under certain basic conditions.
Mechanism of Nucleophilic Substitution
The primary reaction pathway is nucleophilic substitution at the sulfur center. This proceeds via a stepwise addition-elimination mechanism or a concerted Sₙ2-like pathway, passing through a trigonal bipyramidal intermediate or transition state. The excellent leaving group ability of the chloride anion drives the reaction to completion.[4]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.
Key Synthetic Transformations and Protocols
The primary utility of this reagent is its ability to react with nucleophiles to form stable sulfur-containing linkages.
Sulfonamide Formation
The reaction with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides.[4] A base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct.
Caption: Standard workflow for the synthesis of sulfonamides from sulfonyl chlorides.
Self-Validating Experimental Protocol: Synthesis of N-Benzyl-3,4-difluoro-2-hydroxybenzenesulfonamide
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide.
Causality Insight: The use of anhydrous conditions is critical to prevent the hydrolysis of the sulfonyl chloride starting material into the corresponding sulfonic acid, which would appear as a water-soluble impurity and lower the isolated yield.[3]
Sulfonate Ester Formation
Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This is a powerful transformation as it converts a poor leaving group (a hydroxyl) into an excellent one (a sulfonate), facilitating subsequent Sₙ2 or E2 reactions.[4]
Self-Validating Experimental Protocol: Synthesis of Benzyl 3,4-difluoro-2-hydroxybenzenesulfonate
-
Reaction Setup: To a flame-dried flask under nitrogen, dissolve benzyl alcohol (1.0 eq.) in anhydrous pyridine (0.3 M) and cool to 0 °C.
-
Reagent Addition: Add 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (1.1 eq.) portion-wise to the stirring solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
Trustworthiness: Pyridine often serves as both the base and the solvent in this reaction. The final acidic workup protonates the pyridine, rendering it water-soluble and allowing for its easy removal from the desired non-polar product.
Hydrolysis and Stability
Aryl sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and HCl.[5] This reaction is generally slow in cold water but is accelerated by heat and bases. Therefore, the compound must be stored under strictly anhydrous conditions. Electron-deficient aryl sulfonyl chlorides can also be unstable to purification methods like silica gel chromatography.[6]
Plausible Synthetic Routes
The most direct method for synthesizing aryl sulfonyl chlorides is the electrophilic substitution of an arene with chlorosulfonic acid.[6] For this specific target, the starting material would be 2,3-difluorophenol.
Sources
- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 2. 3,4-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

